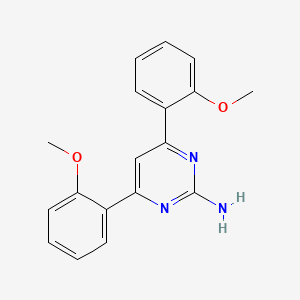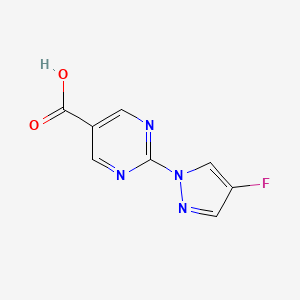![molecular formula C11H11NO2 B6337039 5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one CAS No. 1007455-35-7](/img/structure/B6337039.png)
5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an isoindolinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzamide.
Spirocyclization: The cyclopropane ring is introduced through a spirocyclization reaction, which can be achieved using a suitable cyclopropanating agent, such as diazomethane or a metal carbenoid.
Methoxylation: The methoxy group is introduced at the 5’ position through a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to affect gene expression and cellular functions.
類似化合物との比較
Similar Compounds
5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one: A similar compound with a different spirocyclic structure.
Spiro[cyclopropane-1,3’-[3H]indole]:
Uniqueness
5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure and the presence of a methoxy group at the 5’ position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUXTTUPUBRZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


![Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B6337040.png)


